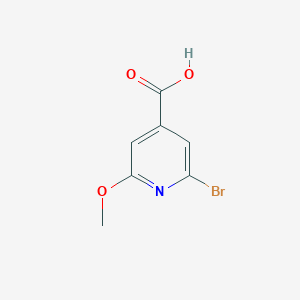

2-Bromo-6-methoxyisonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-6-methoxyisonicotinic acid is a compound that is closely related to various brominated and methoxylated aromatic compounds, which have been studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to 2-Bromo-6-methoxyisonicotinic acid.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through regioselective bromination reactions. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was performed using bromine in acetic acid, yielding an 84% success rate . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions including methoxylation, oxidation, and nucleophilic substitution, culminating in an overall yield of 67% . These methods could potentially be adapted for the synthesis of 2-Bromo-6-methoxyisonicotinic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the influence of substituents on the geometry of the molecule. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . The electron-withdrawing nature of the bromine atom and the electron-donating properties of the methoxy group are evident from the bond angles observed in the molecule. These structural features are crucial for understanding the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

The reactivity of brominated and methoxylated compounds is influenced by the presence of these functional groups. Bromine is a good leaving group, which facilitates nucleophilic substitution reactions, as seen in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . The methoxy group can also participate in reactions, serving as a directing group in electrophilic aromatic substitution. The chemical behavior of 2-Bromo-6-methoxyisonicotinic acid would likely be similar, with the potential for various organic transformations based on the reactivity of the bromo and methoxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are often studied using spectroscopic techniques and computational methods. The experimental vibrational spectra (Raman, infrared) and DFT calculations on monomeric and dimeric structures of bromonicotinic acids provide detailed information on the vibrational assignments and intermolecular hydrogen bonds . These studies help in understanding the stability, reactivity, and potential intermolecular interactions of such compounds. The physical properties such as melting point, boiling point, solubility, and crystalline structure are also influenced by the molecular geometry and the nature of substituents.

Wissenschaftliche Forschungsanwendungen

Fluorescent Labeling in HPLC Analysis

2-Bromo-6-methoxynaphthalene, a derivative of 2-Bromo-6-methoxyisonicotinic acid, has been utilized as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC) for the analysis of carboxylic acids. This application is particularly useful in the separation and detection of biologically active carboxylic acids, such as fatty acids and bile acids, in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).

Synthesis of Anti-inflammatory Agents

2-Bromo-6-methoxyisonicotinic acid plays a crucial role as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). It has been used in the preparation of agents like nabumetone and naproxen, highlighting its significance in the pharmaceutical industry (Xu & He, 2010).

Analysis in Pharmaceuticals and Cosmetics

The compound has found application in the analysis of dicarboxylic acids in pharmaceuticals and cosmetics. Its utility as a prechromatographic fluorescent labeling reagent for dicarboxylic acids analysis underscores its versatility and importance in quality control processes (Gatti, Andrisano, Di Pietra, & Cavrini, 1995).

Synthesis of Pyridines

2-Bromo-6-methoxyisonicotinic acid has been used in the synthesis and metallation of anilides, leading to the preparation of 2, 3, 4-trisubstituted pyridines. This application demonstrates its utility in organic synthesis, particularly in creating complex organic structures (Epsztajn, Bieniek, Płotka, & Suwald, 1989).

Safety And Hazards

The safety information for 2-Bromo-6-methoxyisonicotinic acid indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338 , which involve avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

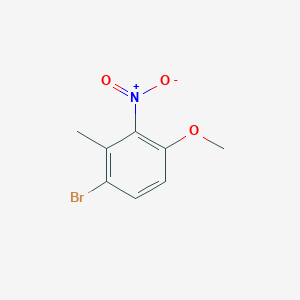

2-bromo-6-methoxypyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWQBBSWODQKLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465826 |

Source

|

| Record name | 2-Bromo-6-methoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-methoxyisonicotinic acid | |

CAS RN |

853029-93-3 |

Source

|

| Record name | 2-Bromo-6-methoxyisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)

![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)